

Comparative Guide to Certified Reference Materials for Quality Control of Diclofenac

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Compound of Interest

Compound Name: *C14H14Cl2O2*

Cat. No.: *B8036094*

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This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and drug development professionals to assist in the selection of appropriate quality control standards. This document outlines the key characteristics of available CRMs, details common analytical methodologies, and presents a typical workflow for their use in a quality control setting.

Introduction to Diclofenac and the Role of Certified Reference Materials

Diclofenac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties. It is extensively used in the treatment of various inflammatory conditions. The quality and purity of Diclofenac in pharmaceutical formulations are critical for its safety and efficacy.^{[1][2]}

Certified Reference Materials (CRMs) are indispensable tools in quality control, providing a benchmark for the calibration of analytical instruments, validation of methods, and ensuring the traceability of measurement results.^{[3][4]} The use of CRMs helps to ensure that pharmaceutical products consistently meet the required quality standards.

Comparison of Diclofenac Certified Reference Materials

Several suppliers offer Diclofenac CRMs, primarily as the sodium salt. These CRMs are produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025.[3][4] The table below summarizes the key specifications of representative Diclofenac CRMs.

Parameter	TraceCERT® Diclofenac Sodium Salt (Sigma-Aldrich)	Dr. Ehrenstorfer Dicloran (LGC Standards)[3]	Pharmaceutical Secondary Standard Diclofenac Sodium Salt (Supelco)[4]
Product Number	PHR1144	DRE-C12560000	1188800 (USP)
Chemical Formula	C ₁₄ H ₁₀ Cl ₂ NNaO ₂	C ₆ H ₄ Cl ₂ N ₂ O ₂	C ₁₄ H ₁₀ Cl ₂ NNaO ₂
Molecular Weight	318.13 g/mol	207.01 g/mol	318.13 g/mol
Purity (Certified)	≥99.5% (qNMR)	≥98% (HPLC)	USP Reference Standard
Format	Neat	Neat	Neat
Traceability	Traceable to NIST SRM	ISO 17034	Traceable to USP, PhEur, BP
Intended Use	HPLC, GC, quantitative NMR	General analytical applications	Pharmaceutical release testing, method development

Note: While Dicloran was initially considered, its molecular formula does not match the user's query. Diclofenac sodium salt is a more plausible subject for this guide.

Experimental Protocols for Quality Control of Diclofenac

The quality control of Diclofenac in pharmaceutical formulations is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as well as UV-Visible Spectrophotometry.

1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used method for the quantification of Diclofenac in various matrices.^[5]

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 μ m) is commonly used.
- Mobile Phase: A mixture of a phosphate buffer and a polar organic solvent like acetonitrile or methanol is typical. The exact ratio can be optimized.
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection: UV detection at a wavelength of 276 nm is often employed.^[1]
- Standard Preparation: A stock solution of the Diclofenac CRM is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are then prepared by diluting the stock solution.
- Sample Preparation: For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a known amount of Diclofenac is dissolved in the solvent. The solution is then filtered before injection.
- Analysis: The calibration standards and sample solutions are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of Diclofenac in the sample is then determined from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

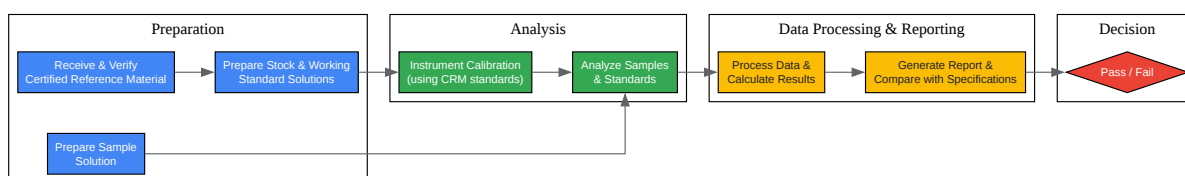
GC-MS can also be used for the determination of Diclofenac, often requiring derivatization.^[6]

- Instrumentation: A GC system coupled with a Mass Spectrometer.
- Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium is typically used as the carrier gas.

- Derivatization: Diclofenac may need to be derivatized (e.g., by silylation) to increase its volatility for GC analysis.
- Injection: A split/splitless injector is commonly used.
- Temperature Program: An appropriate temperature program for the oven is required to achieve good separation.
- MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode for quantification.
- Standard and Sample Preparation: Similar to the HPLC method, with the addition of the derivatization step.

Workflow for Quality Control using a Certified Reference Material

The following diagram illustrates a typical workflow for the quality control of a pharmaceutical product using a CRM.



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